3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Vue d'ensemble

Description

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H13N3O3. It is a heterocyclic compound containing both piperidine and pyrazine rings, which are significant in medicinal chemistry due to their biological activities. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, piperidine can react with a suitable acyl chloride to form the piperidine-1-carbonyl group.

Coupling Reactions: The final step involves coupling the piperidine-1-carbonyl group with the pyrazine-2-carboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazine or piperidine rings.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Antimycobacterial Activity

One of the most significant applications of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is in the development of antimycobacterial agents. Research indicates that derivatives of pyrazine-2-carboxylic acid, including this compound, exhibit potent activity against Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating their potential as effective treatments for tuberculosis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazine derivatives are known to influence various cellular pathways associated with cancer progression. Case studies have demonstrated that modifications to the pyrazine structure can enhance cytotoxicity against different cancer cell lines. For example, compounds derived from pyrazine have shown significant inhibition of specific kinases involved in tumor growth .

Neuropharmacological Effects

In terms of neuropharmacology, this compound has been studied for its interactions with neurotransmitter systems. Research indicates that it may affect receptors associated with psychiatric disorders, potentially providing insights into treatments for conditions such as schizophrenia . The ability of this compound to induce hallucinogenic effects in animal models highlights its relevance in studying neurological mechanisms .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from recent studies:

| Compound | Target Pathogen/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | M. tuberculosis H37Ra | 1.35 - 2.18 | Inhibition of cell wall synthesis |

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | Disruption of metabolic pathways |

| Cinnamic acid–pyrazine derivatives | SH-SY5Y (neuroblastoma) | EC50: 3.68 - 3.74 | Antioxidant activity |

Mécanisme D'action

The mechanism of action of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazinamide: A pyrazine derivative used as an antitubercular agent.

Piperidine derivatives: Various piperidine-containing compounds used in pharmaceuticals.

Uniqueness

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is unique due to its combination of piperidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Activité Biologique

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

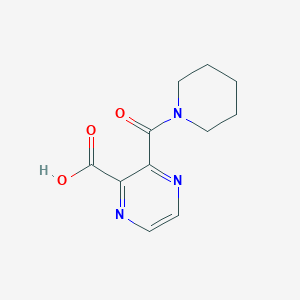

The chemical structure of this compound can be represented as follows:

This compound contains a pyrazine ring substituted with a piperidine carbonyl group and a carboxylic acid moiety, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine group may enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | TBD |

Antioxidant Activity

Studies have indicated that pyrazine derivatives possess antioxidant properties. For example, synthesized compounds showed good inhibition in assays measuring radical scavenging activities (e.g., ABTS and DPPH methods) . This suggests potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of Pyrazine Derivatives

| Compound | Assay Type | IC50 (μM) |

|---|---|---|

| P10 | ABTS | TBD |

| P4 | DPPH | TBD |

Case Study 1: Antimycobacterial Screening

In a study focused on the synthesis and evaluation of pyrazine derivatives, researchers synthesized various compounds and tested their antimycobacterial activity. The study highlighted that certain derivatives exhibited promising results against Mycobacterium tuberculosis, indicating that modifications to the pyrazine structure can enhance biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on synthesized piperazine derivatives indicated that the compounds displayed significant binding affinities towards GlcN-6-P synthase, an enzyme implicated in bacterial cell wall synthesis. The docking scores suggested that these compounds could serve as potential antibacterial agents by inhibiting this target .

Propriétés

IUPAC Name |

3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENKFRNTAYNSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649725 | |

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302560-90-3 | |

| Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.